2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(p-tolyl)acetamide
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Overview
Description
2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(p-tolyl)acetamide is a complex organic compound with a unique structure that includes a pyridine ring, a cyano group, and a thioether linkage
Preparation Methods
The synthesis of 2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(p-tolyl)acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Pyridine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution or other suitable methods.
Thioether Formation: The thioether linkage is formed by reacting a thiol with a suitable electrophile.
Acetamide Formation:
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common reagents and conditions for these reactions include:
- Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
- Reducing agents: Lithium aluminum hydride, sodium borohydride.
- Substitution reagents: Halogens, nitrating agents, sulfonating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(p-tolyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(p-tolyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group and the pyridine ring can participate in hydrogen bonding and π-π interactions, respectively, which can influence the compound’s binding affinity and specificity. The thioether linkage may also play a role in the compound’s reactivity and stability.
Comparison with Similar Compounds
2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(p-tolyl)acetamide can be compared with similar compounds such as:
2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(phenyl)acetamide: This compound has a similar structure but lacks the p-tolyl group, which may affect its reactivity and binding properties.
2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(m-tolyl)acetamide: The presence of the m-tolyl group instead of the p-tolyl group can lead to differences in steric and electronic effects, influencing the compound’s behavior in chemical reactions and biological systems.
Properties
Molecular Formula |
C29H25N3O3S |
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Molecular Weight |
495.6 g/mol |
IUPAC Name |
2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C29H25N3O3S/c1-19-9-12-22(13-10-19)31-28(33)18-36-29-24(17-30)23(16-25(32-29)20-7-5-4-6-8-20)21-11-14-26(34-2)27(15-21)35-3/h4-16H,18H2,1-3H3,(H,31,33) |
InChI Key |
AWODMPQVZUOSDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC)C#N |
Origin of Product |
United States |
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